Mitraphylline
Overview
Description
Mechanism of Action
Target of Action
Mitraphylline is an active alkaloid found in the leaves of the tree Mitragyna speciosa, commonly known as kratom . It has been found to have significant interactions with cytokines involved in the inflammation process . The primary targets of this compound are interleukins 1α, 1β, 17, and TNF-α . These cytokines play a crucial role in the body’s immune response, particularly in inflammation and injury.
Mode of Action
This compound acts by inhibiting the release of these cytokines, thereby reducing inflammation . This interaction with its targets results in changes in the body’s immune response, potentially reducing symptoms associated with inflammation.
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that this compound’s action on cytokines influences the body’s immune response and inflammation pathways . The downstream effects of this interaction could include reduced inflammation and pain relief.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are still being studied. It has been suggested that this compound has good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the release of certain cytokines, this compound can potentially reduce inflammation and associated symptoms . Current research is focusing on its antiproliferative and cytotoxic effects and its in vivo efficacy to induce apoptosis in human breast cancer, sarcoma, and lymphoblastic leukemia cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the season and micro-environmental factors influencing in vitro propagation have been studied . .
Biochemical Analysis
Biochemical Properties
Mitraphylline interacts with various biomolecules, contributing to its biochemical reactions. It has been found to reduce the production of nitric oxide (NO), IL-8, IL-6, and TNF-α, as well as the expression of inducible nitric oxide synthase (iNOS) in LPS-activated human neutrophils .
Cellular Effects
This compound has shown significant effects on various types of cells. It has been found to inhibit the growth of SKN-BE (2) neuroblastoma, GAMG glioblastoma, MHH-ES-1 Ewing’s sarcoma, and MT-3 breast cancer cells . Additionally, it has demonstrated neuroprotective effects against Aβ-induced SH-SY5Y cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human breast cancer, sarcoma, and lymphoblastic leukemia cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes over time. For instance, it was found to be stable in simulated gastric fluid but unstable in simulated intestinal fluid
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsspeciosa in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to be metabolically stable in human liver microsomes and S9 fractions
Transport and Distribution
This compound shows moderate permeability across Caco-2 and MDR-MDCK monolayers with no significant efflux This suggests that it can be transported and distributed within cells and tissues
Preparation Methods
Mitraphylline can be extracted from natural sources such as the leaves of Mitragyna speciosa and the bark of Uncaria tomentosa . The extraction methods typically involve the use of solvents like ethanol and chloroform . Industrial production methods focus on optimizing the yield and purity of the compound through advanced extraction techniques and purification processes .
Chemical Reactions Analysis
Mitraphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Mitraphylline is unique among oxindole alkaloids due to its specific structural features and biological activities. Similar compounds include:
Mitragynine: Another alkaloid found in Mitragyna speciosa, known for its analgesic and stimulant properties.
7-Hydroxymitragynine: A potent derivative of mitragynine with strong analgesic effects.
Speciociliatine: An alkaloid with mild stimulant effects, also found in Mitragyna speciosa.
This compound stands out due to its non-narcotic nature and its potential for treating a wide range of diseases without the risk of addiction .
Properties
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-DAFCLMLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198926 | |
Record name | Mitraphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509-80-8 | |
Record name | Mitraphylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitraphylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitraphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITRAPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of mitraphylline?
A1: this compound has a molecular formula of C21H24O4N2 and a molecular weight of 368.43 g/mol. [, ]
Q2: How is this compound structurally characterized?
A2: this compound's structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D homonuclear and heteronuclear experiments, and mass spectrometry. [, , ] Additionally, X-ray crystallography has been employed to determine its three-dimensional structure. [] Comparison with its stereoisomer, isothis compound, often aids in definitive identification. [, ]
Q3: Does the stereochemistry of this compound impact its properties?
A3: Yes, the stereochemistry of this compound, particularly at the spiro center, significantly influences its biological activity and physicochemical properties. Studies have shown that this compound and its stereoisomer, isothis compound, exhibit different pharmacological profiles. [, ] For instance, this compound and isothis compound display distinct cytotoxic activities against various cancer cell lines. [, , ]
Q4: How stable is this compound under different conditions?
A4: this compound exhibits varying stability depending on the environment. Research indicates it is stable in simulated gastric fluid but shows some degradation (13.6%) in simulated intestinal fluid. [] Furthermore, this compound undergoes isomerization in aqueous solutions, with the rate and equilibrium influenced by factors such as pH and temperature. []
Q5: What are the primary biological activities reported for this compound?
A5: this compound has demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines, including Ewing's sarcoma, breast cancer, and glioma. [, , ] It has also shown anti-inflammatory effects in some studies. [, ]
Q6: What is known about the mechanism of action of this compound's anti-cancer activity?
A6: While the exact mechanism is not fully understood, research suggests that this compound may induce apoptosis in cancer cells. Studies using human lymphoblastic leukemia cells revealed that this compound, along with other oxindole alkaloids, triggered apoptosis even in cells overexpressing anti-apoptotic proteins or arrested in the G0/G1 phase. []
Q7: Does this compound interact with amyloid protein?
A7: Yes, in vitro studies using capillary electrophoresis have demonstrated that this compound binds to amyloid-beta (Aβ1-40) protein, a key component of amyloid plaques found in the brains of Alzheimer's disease patients. [] This finding suggests a potential avenue for further research into this compound's possible role in managing Alzheimer's disease.
Q8: Are there any studies investigating the antioxidant properties of this compound?
A8: Interestingly, purified this compound did not demonstrate significant antioxidant effects in in vivo studies using Caenorhabditis elegans as a model organism. [] This suggests that the antioxidant potential attributed to Uncaria tomentosa, from which this compound is derived, might be due to other constituents present in the plant extract.
Q9: Does this compound interact with drug transporters?
A10: While this compound itself doesn't seem to be a significant substrate for the efflux transporter P-glycoprotein, it has shown inhibitory effects on this transporter in vitro. [] This finding highlights the possibility of drug interactions when this compound is co-administered with medications that are P-glycoprotein substrates.
Q10: What is the safety profile of this compound?
A10: Research on the toxicity and long-term effects of this compound is currently limited. More comprehensive studies are needed to ascertain its safety profile.
Q11: What is the significance of this compound in the chemotaxonomy of Uncaria species?
A12: this compound, along with other pentacyclic oxindole alkaloids, is considered a valuable chemotaxonomic marker in Uncaria species. [, ] Studies have shown varying concentrations and profiles of these alkaloids in different Uncaria species, highlighting their potential use in species differentiation and classification. [, , ]
Q12: How does the alkaloidal content, specifically this compound, vary in different geographical variants of Mitragyna parvifolia?
A13: Research has shown that the alkaloidal profile, including the presence and concentration of this compound, can vary significantly in Mitragyna parvifolia plants grown from seeds of different geographical origins. [, ] For example, while this compound was found in plants originating from Uttar Pradesh, India, it was absent in plants grown from seeds obtained from Sri Lanka. [] These findings emphasize the impact of environmental and genetic factors on alkaloid biosynthesis in plants.
Q13: What analytical techniques are commonly employed for the quantification of this compound?
A14: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is widely used for quantifying this compound in plant extracts and commercial products. [, , ] Thin-layer chromatography (TLC) is also employed, especially in preliminary analyses and for developing characteristic profiles of alkaloids. [, ]
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